(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine
Overview
Description
“(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine” is a chemical compound with the molecular formula C7H14N2O . It is a member of the oxazine family, which are heterocyclic compounds containing an oxygen atom, a nitrogen atom, and at least one other heteroatom in a six-membered ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring containing an oxygen atom and a nitrogen atom . The molecular weight is 142.20 g/mol . The InChI code is 1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m0/s1 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 142.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass is 142.110613074 g/mol . The topological polar surface area is 24.5 Ų .Scientific Research Applications
1. Development of ROMK Inhibitors
The compound has been instrumental in the development of ROMK inhibitors with improved pharmacokinetic properties and selectivity. Zhu et al. (2016) discovered that acyl octahydropyrazino[2,1-c][1,4]oxazine series displayed improved ROMK/hERG selectivity, crucial for avoiding QTc prolongation in cardiovascular models (Zhu et al., 2016).
2. Synthesis of Pyrazino-Oxazine Derivatives
Ručilová et al. (2017) reported the synthesis of disubstituted pyrazino-oxazines with controlled stereochemistry. They utilized N-Fmoc-protected α-amino acids and 2-bromoketones, leading to potential applications in various chemical domains (Ručilová, Králová, & Soural, 2017).
3. Applications in Material Science
Thorimbert et al. (2018) explored the synthesis of various heteroaromatic rings, including pyrazino[2,1-c][1,4]oxazine derivatives. These compounds have shown potential applications in biology and material science, expanding the chemical diversity (Thorimbert, Botuha, & Passador, 2018).
4. Antimicrobial and Antiviral Applications
Wang et al. (2014) isolated compounds including pyrazino[2,1-c][1,4]oxazine derivatives from Jishengella endophytica, showing activity against influenza A virus, indicating potential in developing anti-H1N1 drugs (Wang et al., 2014).
Mechanism of Action
Target of Action
The primary target of (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine is the 1,4-oxazine linkers in molecular switches . These linkers connect conjugated molecules to carbon electrodes .
Mode of Action
The compound interacts with its targets through a process of de/rehydrogenation . This process efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . The change in the conducting state is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
The biochemical pathways affected by this compound involve the intramolecular proton transfer reaction . This reaction serves as the switching mechanism in single-molecule junctions . The compound’s action can lead to a maximum ON/OFF current ratio as high as 1.5 × 10^3 .
Result of Action
The molecular and cellular effects of this compound’s action involve significant changes in the conductance states of single-molecule junctions . The compound’s action can control the proton transfer process and thus allow specific conductance states to be selected .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of an electrostatic gate field . This field can control the proton transfer process, thus influencing the compound’s action .
Properties
IUPAC Name |
(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWCROZSHWHSF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCOC[C@@H]2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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